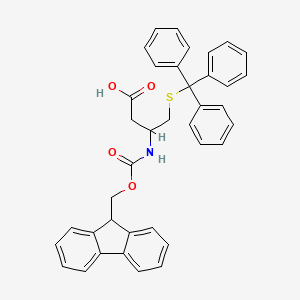
1-(2-Bromoethyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromoethyl group and an ethyl group attached to the piperazine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of ethyl derivatives.
科学研究应用
1-(2-Bromoethyl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
1-(2-Bromoethyl)-1H-imidazole: Contains a bromoethyl group attached to an imidazole ring.
2-(2-Bromoethyl)-1,3-dioxolane: Features a bromoethyl group attached to a dioxolane ring.
1-(2-Bromoethyl)-4-methylpiperazine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 1-(2-Bromoethyl)-4-ethylpiperazine is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and potential applications in various fields. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for diverse research and industrial purposes.
属性
分子式 |
C8H17BrN2 |
|---|---|
分子量 |
221.14 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4-ethylpiperazine |
InChI |
InChI=1S/C8H17BrN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3 |
InChI 键 |
MAASVDRUOYIXJF-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




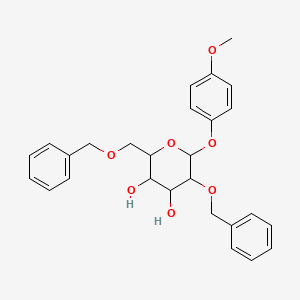
![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
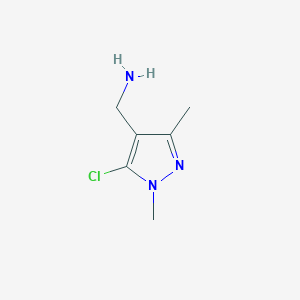
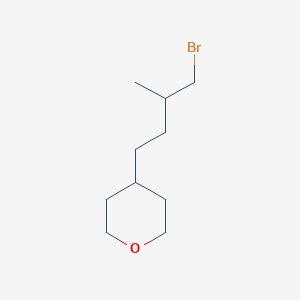
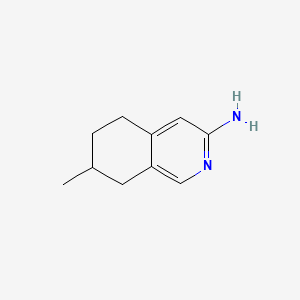
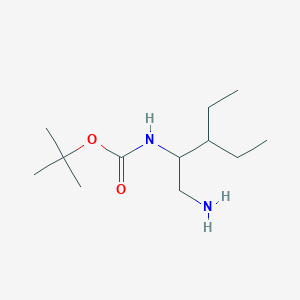
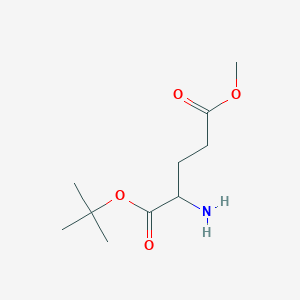
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
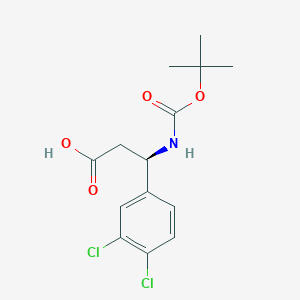
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
